![molecular formula C9H11NO B127363 (1S,3R)-3-amino-2,3-dihydro-1h-inden-1-ol CAS No. 403672-03-7](/img/structure/B127363.png)
(1S,3R)-3-amino-2,3-dihydro-1h-inden-1-ol
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Description
(1S,3R)-3-amino-2,3-dihydro-1H-inden-1-ol, also known as indenol, is an organic compound that has been studied for its potential applications in various scientific fields. This compound has a unique chemical structure, consisting of a nitrogen atom bound to an indenyl ring. Indenol has been demonstrated to possess a variety of biochemical and physiological effects, as well as applications in various scientific research areas.
Scientific Research Applications
DNA Binding Activity of Chiral Schiff Bases
The research by Bora et al. (2021) delves into the DNA binding activity of chiral Schiff Bases related to (1S,3R)-3-amino-2,3-dihydro-1h-inden-1-ol. They synthesized three new chiral Schiff Bases and investigated their interaction with calf-thymus DNA (CT-DNA). The study revealed that remote substituents not only affect the structure of these Schiff Bases but also their biological activity, showcasing the importance of structural variations on bioactivity Bora, Maiti, Singh, & Barman, 2021.
Chiral Solvating Agents for Enantiodifferentiation
Recchimurzo et al. (2020) compared derivatives of (1S,2R)-1-amino-2,3-dihydro-1H-inden-2-ol as chiral solvating agents (CSAs) for the enantiodiscrimination of derivatized amino acids using nuclear magnetic resonance (NMR) spectroscopy. They found that a thiourea derivative constitutes an effective CSA for this purpose, offering a pathway for the enantiodifferentiation of amino acid derivatives Recchimurzo, Micheletti, Uccello-Barretta, & Balzano, 2020.
Synthesis and Absolute Configuration of Sphingosine Relatives
Mori and Matsuda (1992) synthesized sphingosine relatives, including (1S,3R)-3-amino-2,3-dihydro-1H-inden-2-ol, from alanine. They determined the absolute configurations of these synthetic products, emphasizing the significance of chirality in the synthesis and biological activity of these compounds Mori & Matsuda, 1992.
properties
IUPAC Name |
(1S,3R)-3-amino-2,3-dihydro-1H-inden-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-8-5-9(11)7-4-2-1-3-6(7)8/h1-4,8-9,11H,5,10H2/t8-,9+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVIGUZMXLBANS-BDAKNGLRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C2=CC=CC=C2[C@H]1O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,3R)-3-amino-2,3-dihydro-1h-inden-1-ol |
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